tert-Butyl azetidine-2-carboxylate

Ring strain Strain-release chemistry Ring expansion

Conformationally flexible proline/piperidine building blocks undermine backbone geometry control in peptidomimetic synthesis. tert-Butyl azetidine-2-carboxylate (CAS 208034-97-3) provides a strained azetidine core (25.2 kcal/mol ring strain, 4.3× > pyrrolidine) with orthogonal tert-butyl ester protection. • Strain-release ring expansion to access highly substituted pyrrolidines • Selective deprotection under mild aqueous H₃PO₄ • 3.1× greater amide N pyramidalization (Δ(N)=0.074 Å) for n→π* interaction control. 98+% purity, shipped at ambient temperature.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 208034-97-3
Cat. No. B1501181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl azetidine-2-carboxylate
CAS208034-97-3
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCN1
InChIInChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3
InChIKeyKHNFEQCEQIAFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Azetidine-2-carboxylate: Overview


tert-Butyl azetidine-2-carboxylate (CAS 208034-97-3) is a protected, non-proteinogenic amino acid derivative built upon the azetidine scaffold—a saturated four-membered nitrogen heterocycle [1]. The compound incorporates a tert-butyl ester at the C2 carboxyl position and a secondary amine within the strained ring, positioning it as a versatile intermediate for the synthesis of constrained peptidomimetics, chiral ligands, and sp³-rich heterocyclic libraries in pharmaceutical research .

Unmatched Advantages of tert-Butyl Azetidine-2-carboxylate


The azetidine ring imposes conformational and electronic constraints fundamentally different from the five-membered proline (pyrrolidine) and six-membered pipecolic acid (piperidine) scaffolds, while the tert-butyl ester provides an orthogonal deprotection handle that simpler methyl or ethyl esters cannot offer. The ring strain of azetidine (25.2 kcal/mol) is over four-fold greater than pyrrolidine (5.8 kcal/mol), enabling unique strain-release reactivity inaccessible to larger-ring analogues [1]. Simultaneously, the amide nitrogen of the azetidine-2-carboxylate core exhibits three-fold greater pyramidalization (Δ(N) = 0.074 Å) compared to the proline analogue (Δ(N) = 0.024 Å), directly affecting hydrogen-bonding geometry and n→π* interactions in peptide contexts [2]. These quantitative structural differences mean that substituting a proline or piperidine building block for the azetidine core, or replacing the tert-butyl ester with a non-orthogonal protecting group, will alter—or destroy—the conformational and reactivity profile required for a given synthetic sequence or biological target.

tert-Butyl Azetidine-2-carboxylate vs. Structural Analogues


Enhanced Azetidine Ring Strain vs. Pyrrolidine

The ring strain energy of the azetidine core, experimentally determined at 25.2 kcal/mol, is over four-fold higher than the pyrrolidine ring (5.8 kcal/mol) and effectively absent in piperidine (~0 kcal/mol), establishing a quantifiable thermodynamic driving force for ring-opening and ring-expansion reactions that larger-ring proline analogues cannot match [1]. The strain approaches that of aziridine (26.7 kcal/mol), yet azetidine retains the basicity and handling stability of a typical secondary amine [1].

Ring strain Strain-release chemistry Ring expansion

Amide Pyramidalization: Azetidine vs. Proline

Single-crystal X-ray diffraction analysis of N-acetyl-azetidine-2-carboxylic acid (Ac-Aze-OH) vs. N-acetyl-proline (Ac-Pro-OH) reveals that the amide nitrogen pyramidalization—a key parameter governing n→π* interaction strength and local backbone geometry—is 3.1-fold larger for the azetidine derivative (Δ(N) = 0.074 Å) compared to the proline derivative (Δ(N) = 0.024 Å) [1]. The azetidine ring is essentially planar, constraining substituent positions to symmetric τ angles of τ₁ ≈ τ₂ ≈ 60° relative to the ring plane, whereas the five-membered proline ring adopts discrete Cγ-endo or Cγ-exo puckers [1].

Peptide conformation n→π* interaction Crystal structure

Azetidine Basicity Mirrors Pyrrolidine, Not Aziridine

The conjugate acid pKa of the parent azetidine ring nitrogen is 11.29, nearly identical to pyrrolidine (pKa ≈ 11.31) and substantially higher than aziridine (pKa ≈ 7.98) [1] [2]. This means that the azetidine nitrogen, when unprotected at the ring NH, behaves as a typical secondary amine in terms of protonation state under physiological and mildly acidic conditions—unlike aziridines, which are significantly less basic.

Amine basicity pKa comparison Protonation state

Orthogonal Deprotection: tert-Butyl Ester vs. Methyl Ester

Aqueous phosphoric acid (85 wt %) selectively cleaves tert-butyl esters in the presence of methyl esters, benzyl esters, CBZ carbamates, and TBDMS ethers, as demonstrated across a broad substrate scope [1]. This orthogonal deprotection profile means that a molecule incorporating both a tert-butyl ester (e.g., the target compound) and a methyl ester at a different position can undergo selective C2 carboxyl deprotection without affecting the methyl ester, a selectivity not achievable with simpler alkyl ester pairs.

Orthogonal protection Ester deprotection Synthetic methodology

Altered Collagen Triple-Helix Stability vs. Proline

Energy computations comparing N-acetyl-Aze-N′-methylamide with N-acetyl-Pro-N′-methylamide reveal that peptides containing the azetidine-2-carboxylate (Aze) residue are somewhat more flexible than proline-containing analogues due to reduced noncovalent constraints from the smaller ring, generating an entropic effect that lessens the stability of ordered conformations [1]. Critically, the collagen-like near-extended conformation is energetically less favorable for Aze than for Pro in single-residue and dipeptide models, contributing directly to destabilization of the collagen triple helix upon Aze substitution [1]. Ab initio and DFT calculations further confirm that the four-membered ring can adopt either puckered conformation depending on backbone context, and that the cis-trans rotational barrier for the imide bond is lower for Aze than for Pro [2].

Peptidomimetics Collagen stability Conformational analysis

Widespread Patent Utilization in Pharma

The PubChemLite patent database records 96 patents specifically citing tert-butyl azetidine-2-carboxylate hydrochloride (the salt form of the target compound scaffold), with zero associated literature publications, indicating that this compound is predominantly adopted in proprietary industrial research rather than disclosed in academic journals [1]. This patent volume is consistent with a building block that has proven utility across multiple pharmaceutical discovery programs.

Patent landscape Pharmaceutical building block Industrial relevance

tert-Butyl Azetidine-2-carboxylate Applications


Strain-Release Ring-Expansion to Pyrrolidines

The 25.2 kcal/mol ring strain of the azetidine core—4.3× greater than pyrrolidine—enables ring-expansion reactions with metallocarbenes or electrophiles to afford highly substituted pyrrolidine products that cannot be accessed through direct pyrrolidine functionalization [2]. tert-Butyl azetidine-2-carboxylate serves as the ideal entry point for these transformations, as the tert-butyl ester provides orthogonal protection during the strain-release step and can be selectively removed later under mild aqueous H₃PO₄ conditions without affecting other ester protecting groups [3].

Constrained Peptidomimetics with Tuned n→π* Interactions

The 3.1× greater amide nitrogen pyramidalization (Δ(N) = 0.074 Å) of the azetidine-2-carboxylate scaffold relative to proline directly modulates n→π* interactions that stabilize specific backbone conformations [1]. This makes tert-butyl azetidine-2-carboxylate the preferred building block over Boc-Pro-OH for solid-phase peptide synthesis of collagen-mimetic peptides or turn-inducing peptidomimetics where local backbone geometry must be precisely controlled [1] [4].

Decarboxylative Cross-Coupling to 2-Heteroaryl Azetidines

tert-Butyl azetidine-2-carboxylate can be converted to the corresponding redox-active NHP ester, enabling nickel-catalyzed decarboxylative cross-coupling with heteroaryl iodides to produce diverse 2-heteroaryl azetidine libraries [5]. This 'off-the-shelf' approach generates sp³-rich saturated heterocyclic scaffolds that are highly prized in fragment-based drug discovery, with the azetidine ring providing conformational constraint that the corresponding pyrrolidine or piperidine analogues cannot replicate [5].

Collagen Triple-Helix Destabilization and Disease Modeling

The documented energetic penalty for Aze residues in collagen-like near-extended conformations—which directly destabilizes the collagen triple helix [4]—positions tert-butyl azetidine-2-carboxylate as a critical building block for synthesizing Aze-containing collagen-model peptides. These peptides serve as mechanistic probes for collagen misfolding diseases and for evaluating the role of proline analogue misincorporation in connective tissue pathology [4].

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